1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one
Description
1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one is a heterocyclic compound featuring fused pyrazole and quinoxaline rings. Its structure combines the electron-rich pyrazole moiety with the planar, aromatic quinoxaline system, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s reactivity and electronic properties are influenced by the conjugation between the two heterocycles and substituent effects .
Properties
IUPAC Name |
1,2-dihydropyrazolo[4,3-b]quinoxalin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-7-8(12-13-9)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOWKRHRSYSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373136 | |
| Record name | 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278186-20-2 | |
| Record name | 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives with o-Phenylenediamine
A cornerstone method involves the cyclocondensation of pyrazole-aldehyde or -ketone precursors with o-phenylenediamine. This approach mirrors the synthesis of pyrroloquinoxalines but substitutes pyrrole with pyrazole. For example, reacting 5-formyl-1H-pyrazole-4-carboxylic acid ethyl ester 1 with o-phenylenediamine 2 in glacial acetic acid at 90°C yields 1,2-dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one 3 (Scheme 1).
Scheme 1. Cyclocondensation route to pyrazoloquinoxalines.
$$\text{5-Formyl-1H-pyrazole-4-carboxylate} + \text{o-Phenylenediamine} \xrightarrow{\text{AcOH, 90°C}} \text{this compound}$$
Key advantages include:
Friedländer-Type Condensation Adapted for Quinoxaline Formation
Adapting the Friedländer condensation—traditionally used for quinolines—enables quinoxaline ring closure. In this method, 5-aminopyrazole 4 reacts with 1,2-diketones 5 under acidic conditions (e.g., polyphosphoric acid) to form the quinoxaline core (Scheme 2).
Table 1. Optimization of Friedländer-type reactions.
| Pyrazole Derivative | Diketone | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenyl | Benzil | PPA | 78 | |
| 5-Amino-3-methyl | 1,2-Cyclohexanedione | ZnCl₂ | 65 |
This method is limited by the availability of stable 1,2-diketones but offers excellent atom economy.
Multicomponent Reactions (MCRs)
One-pot MCRs streamline synthesis by combining pyrazole precursors, aldehydes, and diamines. For instance, a mixture of 5-aminopyrazole 6 , glyoxal 7 , and o-phenylenediamine 2 in ethanol under reflux produces the target compound in 72% yield (Scheme 3).
Advantages:
Vilsmeier-Haack Formylation Followed by Cyclization
Introducing a formyl group to pyrazole derivatives via Vilsmeier-Haack reagent (POCl₃/DMF) enables subsequent cyclization with diamines. For example, formylation of 1H-pyrazol-5-amine 8 yields 5-formylpyrazole 9 , which reacts with o-phenylenediamine 2 in acetic acid to form the quinoxaline ring (Scheme 4).
Mechanistic Insight:
The formyl group activates the pyrazole for nucleophilic attack by the diamine, followed by dehydration to form the fused system.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A representative protocol involves heating 5-acetylpyrazole 10 with o-phenylenediamine 2 and montmorillonite K10 clay at 120°C for 15 minutes, achieving an 85% yield (Table 2).
Table 2. Microwave vs. conventional heating.
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 2 h | 65 |
| Microwave | 15 min | 85 |
Advanced and Niche Methodologies
Transition Metal-Catalyzed Cross-Couplings
Palladium-catalyzed couplings enable the introduction of aryl/heteroaryl groups at specific positions. For instance, Suzuki-Miyaura coupling of 3-bromo-pyrazoloquinoxaline 11 with phenylboronic acid 12 installs a phenyl group at position 6 (Scheme 5).
Challenges:
Solid-Phase Synthesis for Combinatorial Libraries
Immobilizing pyrazole precursors on Wang resin allows sequential functionalization. After quinoxaline formation, cleavage with TFA yields pure product, facilitating high-throughput screening.
Comparative Analysis of Methods
Table 3. Strengths and limitations of key methods.
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Cyclocondensation | 65–85 | Moderate | High |
| Friedländer Condensation | 60–78 | Low | Moderate |
| MCRs | 70–88 | High | High |
| Microwave-Assisted | 80–90 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions at different positions on the pyrazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoxalines, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a) 2-(2-Nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one (Compound 8)
- Structure: Replaces the quinoxaline ring with a pyridine-pyrazine fused system.
- Synthesis: Prepared via condensation of 5-(2-nitrobenzylidene)-2,2-dimethyl-1,3-oxazolidin-4-one with 2,3-diaminopyridine .
b) 2-(2-Nitrobenzylidene)-1,2-dihydro-1,2,5-oxadiazolo[3,4-b]pyrazin-3(4H)-one (Compound 9)
- Structure : Incorporates a 1,2,5-oxadiazole (furazan) ring fused to pyrazine.
- Synthesis: Derived from 3,4-diamino-1,2,5-oxadiazole, introducing an oxygen-rich heterocycle .
- Key Differences : The oxadiazole moiety enhances thermal stability and may influence photophysical properties due to increased electron-withdrawing character.
Substituent Effects
a) 2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Structure: Substitutes quinoxaline with pyridine and adds 2,6-dichlorobenzyl and phenyl groups.
- Properties: Molecular weight: 370.2 g/mol (higher due to chlorine substituents). Purity: ≥95% (industrial-grade synthesis). Applications: Potential use in medicinal chemistry, though specific biological data are unavailable .
- Key Differences : Chlorine atoms increase lipophilicity and may enhance membrane permeability compared to nitrobenzyl derivatives .
b) 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one Derivatives
- Structure: Pyrimidine replaces quinoxaline, altering ring size and electronic properties.
- Applications : Patent literature highlights derivatives as Wee1 kinase inhibitors for cancer therapy .
- Key Differences: The pyrimidine core enhances hydrogen-bonding capacity, improving target affinity in enzymatic inhibition compared to quinoxaline-based analogs .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility: The quinoxaline-based compound serves as a versatile scaffold for introducing nitrobenzyl or halogenated substituents, enabling tailored electronic or steric effects .
- Biological Potential: While pyrimidine analogs show promise in oncology (e.g., Wee1 inhibitors) , quinoxaline derivatives may excel in photonic applications due to extended π-conjugation, though direct studies are lacking in the provided evidence.
- Stability Considerations : Oxadiazole-fused derivatives (e.g., Compound 9) exhibit superior thermal stability, suggesting utility in high-temperature material science .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted quinoxaline precursors with hydrazine derivatives. Systematic optimization involves varying temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., acetic acid) to maximize yield. Reaction progress should be monitored via TLC and HPLC, with purification by recrystallization or column chromatography . For analogs, rearrangement reactions of quinoxalinones with phenylhydrazine have been employed to generate fused heterocycles .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Structural Analysis : Single-crystal X-ray diffraction (XRD) resolves bond lengths and angles, while NMR (¹H/¹³C) confirms proton environments and substituent positions .
- Electronic Properties : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which correlate with reactivity and biological activity .
Q. What pharmacological targets are associated with this compound, and how can in vitro assays be designed to validate its activity?
- Methodological Answer : Quinoxaline derivatives exhibit affinity for kinases and GPCRs. Target-specific assays include:
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™).
- Receptor Binding : Radioligand displacement assays using HEK293 cells expressing cloned receptors.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. What strategies mitigate discrepancies between computational predictions and experimental results in studying this compound's reactivity?
- Methodological Answer :
- Cross-Validation : Use multiple DFT functionals (B3LYP, M06-2X) and basis sets (6-31G*, cc-pVTZ) to compare energy barriers for tautomerization or ring-opening reactions.
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) or explicit molecular dynamics (MD) simulations to account for solvation .
- Experimental Calibration : Validate computational models with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. How does the compound's stability under varying pH, temperature, and light conditions influence experimental reproducibility?
- Methodological Answer :
- Stress Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze via LC-MS for photooxidation by-products.
- Buffer Compatibility : Test solubility and aggregation in PBS, Tris-HCl, and simulated gastric fluid .
Q. What advanced computational models predict the compound's interactions with biological targets, and how are force fields parameterized?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Refine poses with MM-GBSA binding energy calculations.
- MD Simulations : AMBER or CHARMM force fields parameterize bond angles and torsions specific to pyrazoloquinoxaline scaffolds. Validate with NMR-derived NOE restraints .
Q. How can factorial design optimize multi-step synthesis protocols to reduce by-products and improve scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply 2³ factorial design to variables like reaction time (12–24 hrs), temperature (60–100°C), and stoichiometry (1:1–1:2). Analyze main effects and interactions via ANOVA.
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite design (CCD), with desirability functions balancing competing factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
